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Compound of Interest

Compound Name:
2-Heptanone, 4-hydroxy-, (4R)-

(9CI)

CAS No.: 143004-06-2

Cat. No.: B136172

Get Quote

Executive Summary
(4R)-4-hydroxy-2-heptanone is a critical chiral synthon used in the asymmetric synthesis of

polyketide-derived pheromones. Its value lies in its bifunctionality—containing both a ketone

and a chiral secondary alcohol—which allows for divergent synthetic pathways. It is primarily

employed as a precursor for (2R,4R)-2,4-heptanediol and subsequent spiroacetal aggregation

pheromones (e.g., in Pityophthorus bark beetles) and as a building block for dihydrofuran

derivatives.

This guide provides a validated protocol for the biocatalytic synthesis of (4R)-4-hydroxy-2-

heptanone with >99% ee, followed by its application in synthesizing the pheromone precursor

(2R,4R)-2,4-heptanediol.
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Property Specification

IUPAC Name (4R)-4-hydroxyheptan-2-one

CAS Number 638189-46-5 (generic 25290-14-6)

Molecular Weight 130.18 g/mol

Chiral Center C4 (R-configuration)

Key Functionality -hydroxy ketone (Aldol adduct)

Stability

Prone to dehydration (elimination) to 3-hepten-

2-one under acidic/basic stress.[1][2] Store at

-20°C.

Strategic Role in Pheromone Synthesis: The (4R)-configuration is essential for biological

activity. Synthetic routes relying on traditional aldol condensation often yield racemates

requiring tedious resolution. The biocatalytic route described below ensures high enantiopurity,

which is non-negotiable for pheromone efficacy, as the wrong enantiomer often acts as a

behavioral inhibitor.

Biocatalytic Synthesis of (4R)-4-Hydroxy-2-
Heptanone
The most efficient route to the (4R)-enantiomer is the regio- and enantioselective reduction of

the diketone precursor, 2,4-heptanedione, using an Alcohol Dehydrogenase (ADH).

Mechanism of Action
The enzyme distinguishes between the C2 (methyl-flanked) and C4 (propyl-flanked) carbonyls.

Steric differentiation allows specific reduction at C4.
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Figure 1: Biocatalytic pathway for the asymmetric reduction of 2,4-heptanedione.

Protocol 1: Enzymatic Synthesis
Objective: Produce 10g of (4R)-4-hydroxy-2-heptanone.

Materials:

Substrate: 2,4-Heptanedione (10.0 g, 78 mmol)

Enzyme: Lactobacillus brevis ADH (LbADH) (commercially available or recombinant E. coli

lysate)

Cofactor: NAD+ (100 mg, catalytic)

Recycling System: Glucose Dehydrogenase (GDH) (500 U) + Glucose (15 g)

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0

Solvent: Isopropyl ether (IPE) (optional, for biphasic system)

Step-by-Step Methodology:

Buffer Preparation: Dissolve glucose (15 g) in 250 mL of KPi buffer (100 mM, pH 7.0). Degas

with nitrogen for 10 mins to remove oxygen (protects enzyme).

Enzyme Activation: Add NAD+ (100 mg), GDH (500 U), and LbADH (2000 U) to the buffer.

Stir gently at 30°C for 5 minutes.
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Substrate Addition: Add 2,4-heptanedione (10.0 g) dropwise. Note: If substrate solubility is

poor, add 10% v/v Isopropyl ether to create a biphasic system which acts as a substrate

reservoir.

Reaction Monitoring: Stir at 30°C @ 150 rpm. Monitor pH and maintain at 7.0 using 1M

NaOH (automatic titration recommended).

Completion: Monitor consumption by TLC (Hexane:EtOAc 3:1) or GC. Reaction typically

completes in 12-24 hours.

Work-up: Saturate the aqueous phase with NaCl. Extract with Ethyl Acetate (3 x 100 mL).

Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo at <40°C

(prevent thermal dehydration).

Validation: Analyze ee% via Chiral GC (Cyclodex-B column). Expected yield: 85-90%, >99%

ee.

Application: Synthesis of Pheromone Precursor
(2R,4R)-2,4-Heptanediol
The (4R)-hydroxy ketone is stereoselectively reduced to the 1,3-diol. This diol is the immediate

precursor to volatile spiroacetals used by bark beetles (Scolytidae) and fruit flies.

Protocol 2: Diastereoselective Reduction
Objective: Convert (4R)-4-hydroxy-2-heptanone to (2R,4R)-2,4-heptanediol.

Mechanism: To achieve the syn-diol (2R,4R) from the (4R)-ketone, a chelating reducing agent

is used to direct the hydride attack via a cyclic transition state.

Materials:

Substrate: (4R)-4-hydroxy-2-heptanone (5.0 g)

Reagent: Diethylmethoxyborane (Et2BOMe) or TiCl4 (Chelating agent)

Reductant: NaBH4
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Solvent: THF / Methanol

Step-by-Step Methodology:

Chelation: Dissolve (4R)-4-hydroxy-2-heptanone (5.0 g) in dry THF (50 mL) under Argon.

Cool to -78°C.[3]

Complexation: Add Et2BOMe (1.1 equiv) dropwise. Stir for 30 mins to form the boron-

chelate.

Reduction: Add NaBH4 (1.2 equiv) in small portions. Stir at -78°C for 4 hours.[3]

Quench: Oxidative work-up is required to break the boron complex. Add H2O2 (30%) /

NaOH (2M) carefully at 0°C.

Extraction: Extract with ether. Wash with brine.

Result: The product is (2R,4R)-2,4-heptanediol.

Note: If the anti-diol (2S,4R) is desired (for different species), use Tetramethylammonium

triacetoxyborohydride.

Downstream Application: Spiroacetal Formation
The (2R,4R)-2,4-heptanediol is cyclized with a suitable aldehyde or ketone partner to form

spiroacetals.
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Figure 2: Synthetic flow from hydroxy-ketone to spiroacetal pheromone.
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Issue Probable Cause Corrective Action

Low Enantiomeric Excess (ee)
Enzyme promiscuity or

spontaneous reduction

Lower temperature to 20°C;

Increase GDH/Glucose ratio to

drive cofactor recycling faster.

Product Dehydration
Thermal instability during work-

up

Keep rotary evaporator bath

<40°C. Avoid strong acids

during extraction.

Poor Conversion Product inhibition or solubility

Use a biphasic system

(buffer/IPE or buffer/heptane)

to sequester product.

Racemization Basic pH during reaction

Strictly maintain pH 7.0. The

alpha-proton is acidic; pH > 8.0

causes racemization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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